5-Chloro-6-morpholinonicotinonitrile

説明

Historical Context of Nicotinonitrile Development

Nicotinonitrile derivatives trace their origins to early investigations into prebiotic chemistry and vitamin synthesis. The abiotic formation of nicotinonitrile under simulated primordial conditions, demonstrated through electric discharge experiments with ethylene and ammonia, provided foundational insights into the prebiotic synthesis of nicotinic acid derivatives. These studies revealed that cyanopyridines like nicotinonitrile could hydrolyze to form nicotinamide and nicotinic acid—essential components of the vitamin B₃ complex.

Modern synthetic advances expanded nicotinonitrile chemistry through functionalization strategies. For instance, the ammoxidation of 3-methylpyridine enabled industrial-scale production of 3-cyanopyridine (nicotinonitrile), which serves as a precursor for vitamins and pharmaceuticals. Subsequent work explored regioselective substitutions, exemplified by the synthesis of chlorinated and morpholine-containing derivatives like 5-chloro-6-morpholinonicotinonitrile. These developments aligned with growing interest in pyridine-based scaffolds for drug design, driven by their metabolic stability and hydrogen-bonding capabilities.

Positioning of this compound in Heterocyclic Chemistry

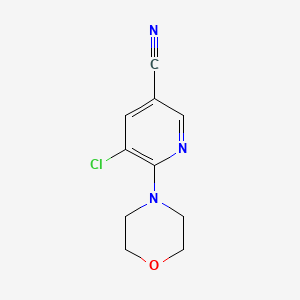

As a trisubstituted pyridine derivative, this compound occupies a strategic niche in heterocyclic systems. Its structure combines three distinct functional groups:

- Nitrile at position 3: Enhances electrophilicity and participates in cycloaddition reactions.

- Chlorine at position 5: Directs electrophilic substitution and improves lipophilicity.

- Morpholine at position 6: Introduces conformational flexibility and hydrogen-bond acceptor sites.

This configuration enables diverse reactivity, as demonstrated in nucleophilic aromatic substitution (NAS) reactions. For example, the morpholine moiety can be introduced via displacement of a leaving group (e.g., bromide) on the pyridine ring under basic conditions. Such transformations highlight its role as a synthetic building block for complex heterocycles, including fused pyridone systems.

Table 1: Comparative Reactivity of Nicotinonitrile Derivatives

Significance in Medicinal Chemistry Research

The morpholine and nitrile groups in this compound contribute to its pharmacophoric potential. Morpholine rings frequently appear in kinase inhibitors due to their ability to occupy hydrophobic pockets and mediate hydrogen bonds. Meanwhile, the nitrile group can act as a bioisostere for carboxylic acids or participate in covalent binding with cysteine residues.

Recent studies emphasize its utility as a precursor to antiproliferative agents. For instance, chloropyridone derivatives synthesized from analogous nicotinonitriles exhibit activity against cancer cell lines by disrupting microtubule assembly. Additionally, boronic ester-functionalized variants enable Suzuki-Miyaura couplings, facilitating the construction of biaryl structures prevalent in drug candidates.

Structural Classification within Pyridine Derivatives

This compound belongs to the 3-cyanopyridine subclass, distinguished by:

- Regiochemistry : Substituents at C5 and C6 create steric and electronic effects that influence ring reactivity.

- Electronic profile : The electron-withdrawing nitrile and chlorine groups deactivate the pyridine ring, directing incoming electrophiles to specific positions.

- Conformational dynamics : The morpholine ring adopts a chair conformation, positioning its oxygen atom for intermolecular interactions.

Structural analogs, such as 2-hydroxy-4-(methoxymethyl)-6-methylnicotinonitrile, demonstrate how substituent variation modulates physical and chemical properties. For example, methoxymethyl groups enhance solubility, while hydroxy groups enable tautomerization to pyridone forms—a feature exploited in prodrug design.

特性

IUPAC Name |

5-chloro-6-morpholin-4-ylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClN3O/c11-9-5-8(6-12)7-13-10(9)14-1-3-15-4-2-14/h5,7H,1-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARQKSGFSHWTEIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)C#N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-morpholinonicotinonitrile typically involves the chlorination of 6-morpholinonicotinonitrile. The reaction is carried out using a chlorinating agent such as thionyl chloride or phosphorus pentachloride under controlled conditions to ensure selective chlorination at the 5-position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chlorination processes using automated reactors to maintain precise reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product.

化学反応の分析

Types of Reactions

5-Chloro-6-morpholinonicotinonitrile can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by nucleophiles such as amines or thiols.

Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in the presence of a suitable solvent like dimethylformamide.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products Formed

Nucleophilic substitution: Formation of substituted derivatives with various functional groups.

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary amines or other reduced forms.

科学的研究の応用

5-Chloro-6-morpholinonicotinonitrile has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: The compound can be used in the development of advanced materials with specific properties.

Biological Studies: It serves as a probe or reagent in biochemical assays to study enzyme activities and other biological processes.

作用機序

The mechanism of action of 5-Chloro-6-morpholinonicotinonitrile involves its interaction with specific molecular targets. The chlorine atom and morpholine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The nitrile group can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

類似化合物との比較

Core Structural Variations

The table below highlights key structural differences between 5-Chloro-6-morpholinonicotinonitrile and related compounds:

Key Observations :

- Morpholine vs. Cyclopropyl/Amino Groups: The morpholine substituent in the target compound enhances hydrophilicity compared to the cyclopropyl group in or the hydrophobic phenyl group in . This may improve bioavailability in drug design .

- Halogen Diversity : Chlorine at position 5 (target compound) vs. bromine in or fluorine in alters electronic effects. Fluorine’s electronegativity increases stability and metabolic resistance, whereas chlorine provides moderate steric bulk .

- Nitrile Positioning : The nitrile group at position 3 is conserved across analogs, suggesting its role as a hydrogen-bond acceptor or electrophilic site in reactivity .

Physicochemical and Reactivity Comparisons

Solubility and Stability

- This compound: The morpholine ring likely improves water solubility compared to analogs like (cyclopropyl) or (phenyl). However, the nitrile group may reduce solubility in non-polar solvents.

- 2-Amino-6-chloro-5-fluoronicotinonitrile : The amino group at position 2 introduces polarity, but fluorine’s hydrophobicity balances this effect. Stability under acidic conditions may be superior due to fluorine’s inductive effects.

- N-Phenyl-5-Bromo-6-Chloro Nicotinates : The ester group increases lipophilicity, making these compounds more suitable for membrane penetration in agrochemical applications.

生物活性

5-Chloro-6-morpholinonicotinonitrile is an organic compound classified as a derivative of nicotinonitrile. Its molecular formula is C10H10ClN3O, featuring a chlorine atom at the 5-position and a morpholine ring at the 6-position of the pyridine structure. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in the inhibition of specific protein interactions that are implicated in various diseases, including cancers.

The biological activity of this compound primarily involves its interaction with molecular targets such as enzymes and receptors. The presence of the chlorine atom and the morpholine ring enhances its binding affinity and selectivity. The nitrile group enables participation in hydrogen bonding, which is crucial for its biological interactions. This compound has shown promise as an inhibitor of the BCL6 protein, a transcriptional repressor linked to tumorigenesis in diffuse large B-cell lymphoma (DLBCL) .

Inhibition of BCL6

Recent studies have highlighted the efficacy of this compound in inhibiting BCL6 protein interactions. In vitro assays demonstrated that this compound can significantly reduce BCL6 levels, which is crucial for the proliferation and survival of certain cancer cells. For example, optimization studies revealed that derivatives incorporating this compound exhibited improved binding affinities, with some achieving IC50 values around 10 μM .

Case Studies

- In Vivo Studies : In a lymphoma xenograft mouse model, compounds derived from this compound were administered orally, resulting in decreased tumor sizes and improved survival rates compared to controls. This suggests its potential as a therapeutic agent against DLBCL .

- Biochemical Assays : The compound has been utilized in various biochemical assays to explore its effects on enzyme activities related to cancer progression. Results indicated that it effectively modulates key pathways involved in cell growth and apoptosis .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| 6-Morpholinonicotinonitrile | Lacks chlorine at 5-position | Moderate activity against BCL6 |

| 5-Chloronicotinonitrile | Lacks morpholine ring at 6-position | Limited selectivity |

| Nicotinonitrile | Lacks both chlorine atom and morpholine ring | Minimal biological activity |

The unique combination of a chlorine atom and a morpholine ring in this compound enhances its selectivity and potency compared to these related compounds.

Medicinal Chemistry

This compound serves as an intermediate in synthesizing pharmaceutical compounds aimed at targeting various diseases, particularly cancers. Its ability to inhibit protein-protein interactions makes it a valuable candidate for drug development .

Material Science

Beyond medicinal applications, this compound is also explored for its potential in materials science, where it can contribute to developing advanced materials with specific properties due to its unique chemical structure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。